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Compound of Interest

Compound Name: (-)-Lyoniresinol

Cat. No.: B1631136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopic data for the natural product (-)-lyoniresinol. It includes key

data for structural identification, detailed experimental protocols, and logical diagrams to

illustrate analytical workflows and structural elucidation principles.

Introduction to (-)-Lyoniresinol
(-)-Lyoniresinol is a bioactive lignan belonging to the aryltetralin class. Lignans are a large

group of polyphenolic compounds found in plants, known for their diverse pharmacological

activities. The precise structural elucidation of such molecules is fundamental for understanding

their biological function and for any potential therapeutic development. High-Resolution Mass

Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR)

spectroscopy are the primary analytical tools for the unambiguous identification and

characterization of (-)-lyoniresinol.[1]

Molecular Structure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1631136?utm_src=pdf-interest
https://www.benchchem.com/product/b1631136?utm_src=pdf-body
https://www.benchchem.com/product/b1631136?utm_src=pdf-body
https://www.benchchem.com/product/b1631136?utm_src=pdf-body
https://www.benchchem.com/product/b1631136?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11711453
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Chemical Structure of Lyoniresinol.

Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular formula and investigating the

compound's structure through fragmentation analysis. For a molecule like (-)-lyoniresinol
(C₂₂H₂₈O₈), electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like

TOF or Orbitrap) is typically employed.[2]

High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental

composition.

Ion Species Calculated m/z Observed m/z

[M+H]⁺ 421.1857 Typically within 5 ppm error

[M+Na]⁺ 443.1676 Typically within 5 ppm error

[M-H]⁻ 419.1711 Typically within 5 ppm error

Note: The molecular formula is C₂₂H₂₈O₈, with a monoisotopic mass of 420.1784 Da.[1]

Proposed ESI-MS/MS Fragmentation Pattern
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Tandem mass spectrometry (MS/MS) provides structural insights by breaking the molecule into

smaller fragments. While a published experimental MS/MS spectrum for (-)-lyoniresinol is not

readily available, a plausible fragmentation pathway in positive ion mode can be proposed

based on the known fragmentation of aryltetralin lignans.[3][4] Key fragmentation events often

involve neutral losses of water (H₂O) and formaldehyde (CH₂O) from the hydroxymethyl

groups, as well as cleavages of the tetralin ring system.

Precursor Ion (m/z)
Proposed
Fragment Ion (m/z)

Proposed Neutral
Loss

Structural Origin

421.1857 403.1751 H₂O (18.0106 Da)

Loss from a

hydroxymethyl or

phenolic group

421.1857 391.1751 CH₂O (30.0106 Da)
Cleavage of a

hydroxymethyl group

403.1751 385.1645 H₂O (18.0106 Da)

Sequential loss of a

second water

molecule

403.1751 373.1645 CH₂O (30.0106 Da)

Loss of formaldehyde

from the [M+H-H₂O]⁺

ion

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides the definitive connectivity and stereochemistry of the molecule.

This involves a suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

techniques.

Note: A complete, peer-reviewed, and fully assigned experimental ¹H and ¹³C NMR dataset for

(-)-lyoniresinol is not readily available in the searched public literature. The data presented

below is based on typical chemical shift ranges for this class of compounds and predicted

values, and should be used as a guide for interpretation.
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Predicted ¹³C NMR Data
The table below shows predicted ¹³C NMR chemical shifts for the carbon skeleton of

lyoniresinol. These values are estimates and will vary based on solvent and experimental

conditions.

Atom No. Predicted δ (ppm) Atom Type

1 130.5 Ar-C

2 40.2 CH

3 46.5 CH

4 30.1 CH₂

4a 132.8 Ar-C

5 108.2 Ar-CH

6 148.1 Ar-C

7 145.9 Ar-C

8 109.5 Ar-C

8a 125.6 Ar-C

1' 133.4 Ar-C

2', 6' 105.5 Ar-CH

3', 5' 147.8 Ar-C

4' 135.2 Ar-C

9 65.4 CH₂OH

9' 63.8 CH₂OH

OMe (6) 56.5 OCH₃

OMe (8) 56.3 OCH₃

OMe (3', 5') 56.7 OCH₃
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Typical ¹H NMR Data
This table outlines the expected chemical shifts, multiplicities, and coupling constants for the

protons in (-)-lyoniresinol, based on analysis of related lignans.[5]

Atom No. Typical δ (ppm) Multiplicity Typical J (Hz)

H-2 ~2.0-2.2 m -

H-3 ~1.8-2.0 m -

H-4α ~2.9-3.1 dd J ≈ 16, 5

H-4β ~2.6-2.8 dd J ≈ 16, 11

H-5 ~6.5-6.7 s -

H-1 ~4.6-4.8 d J ≈ 4-5

H-2', H-6' ~6.3-6.5 s -

H-9a, H-9b ~3.6-3.9 m -

H-9'a, H-9'b ~3.4-3.7 m -

OMe ~3.7-3.9 s -

Ar-OH, R-OH ~4.5-5.5 br s -

Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of lignans using Liquid

Chromatography coupled with High-Resolution Mass Spectrometry.

Sample Preparation:

Accurately weigh approximately 1 mg of the isolated (-)-lyoniresinol or dried plant extract.

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create

a 1 mg/mL stock solution.
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Vortex the solution for 1 minute to ensure complete dissolution.

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions (UPLC/HPLC):

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5-10% B, increasing to 95% B over 15-20 minutes, hold for 2-3

minutes, then return to initial conditions and equilibrate.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometer Conditions (ESI-QTOF or ESI-Orbitrap):

Ionization Mode: ESI, positive and negative modes.

Capillary Voltage: 3.5-4.5 kV.

Source Temperature: 120-150 °C.

Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.

Mass Range: m/z 100-1500.

Acquisition Mode:

MS: Full scan mode for accurate mass measurement of the parent ion.

MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to

trigger fragmentation of the most intense ions. Use a collision energy ramp (e.g., 15-40
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eV) to obtain rich fragmentation spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the standard suite of NMR experiments for the structural elucidation of

a natural product like (-)-lyoniresinol.

Sample Preparation:

Dissolve 5-10 mg of purified (-)-lyoniresinol in approximately 0.6 mL of a deuterated

solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).

The choice of solvent is critical to avoid overlapping solvent and analyte signals.

Transfer the solution to a 5 mm NMR tube.

NMR Instrument and Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for

enhanced sensitivity.

Temperature: 298 K (25 °C).

Experiments to be Recorded:

¹H NMR: Standard proton spectrum to observe chemical shifts, multiplicities, and

integrations.

¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all unique carbon

environments. A DEPT-135 experiment is also run to differentiate between CH, CH₂,

and CH₃ groups.

2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin

couplings, revealing adjacent protons (e.g., H-2 coupled to H-3).

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons (¹J-coupling), mapping each proton signal to its corresponding

carbon signal.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically 2-3 bonds away, ²J and ³J-couplings). This is

critical for piecing together the molecular fragments and assigning quaternary carbons.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine the

spatial proximity of protons, which is essential for confirming stereochemistry.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a natural

product like (-)-lyoniresinol using spectroscopic techniques.
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Workflow for Spectroscopic Identification of (-)-Lyoniresinol

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Isolation & Purification
(e.g., Chromatography)

HRMS & MS/MS Analysis
(e.g., LC-QTOF)

Inject Sample

1D & 2D NMR Analysis
(¹H, ¹³C, COSY, HSQC, HMBC)

Prepare Sample

Determine Molecular Formula
& Fragmentation Pattern

Acquire Spectra

Assign ¹H & ¹³C Signals
Determine Connectivity

Acquire Spectra

Determine Stereochemistry
(NOESY, Coupling Constants)

Final Structure Elucidation
of (-)-Lyoniresinol

Click to download full resolution via product page

Caption: A flowchart of the general experimental and analytical workflow.

Logic of 2D NMR Structural Elucidation
This diagram illustrates the logical relationships between different atoms in the (-)-lyoniresinol
structure as revealed by key 2D NMR experiments. It demonstrates how connectivity is
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established without relying on specific chemical shift values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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